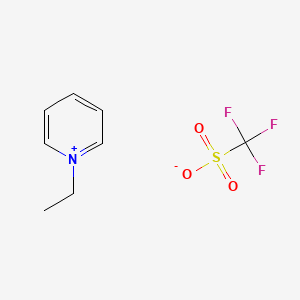

1-Ethylpyridinium triflate

Description

1-Ethylpyridinium triflate ([EtPy][OTf], C₈H₁₀F₃NO₃S) is a pyridinium-based ionic liquid (IL) with a melting point range of 15.85–27.25°C and a crystallization temperature as low as -10.65°C under controlled conditions . It exhibits high metastability near phase transitions, enabling it to remain liquid at temperatures below its equilibrium freezing point, a property critical for applications in thermal energy storage (TES) and absorption heat pumps . Its enthalpy of fusion (~60 J·g⁻¹) and low toxicity make it a promising phase-change material (PCM) .

Properties

IUPAC Name |

1-ethylpyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.CHF3O3S/c1-2-8-6-4-3-5-7-8;2-1(3,4)8(5,6)7/h3-7H,2H2,1H3;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJZKUSFRPUSGV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049291 | |

| Record name | 1-Ethylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3878-80-6 | |

| Record name | 1-Ethylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Continuous Flow Reactor Systems

Quality Control Measures

-

In-line spectroscopy : Fourier-Transform Infrared (FTIR) sensors monitor reaction progress in real time.

-

Crystallization optimization : Multi-stage recrystallization achieves pharmaceutical-grade purity (>99.5%).

Advanced Synthesis: SuFEx-Enabled Triflation

Recent advancements leverage sulfur(VI) fluoride exchange (SuFEx) chemistry to improve reaction efficiency and selectivity. This method employs -phenyltrifluoromethanesulfonimide (PhNTf) as a precursor, generating gaseous trifluoromethanesulfonyl fluoride (CFSOF) in situ.

Two-Chamber Reactor Design

The reaction is conducted in a partitioned reactor to separate volatile intermediates:

Table 1: Optimization of SuFEx Reaction Conditions

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Solvent (Chamber B) | Acetonitrile/HO (3:1) | 93.4% AUC* |

| Base | DIPEA (3.0 equiv) | 89% conversion |

| Temperature | 25°C | Minimal byproduct |

| Reaction Time | 18 hours | 95% completion |

*AUC: Area under the curve in NMR analysis.

This method achieves 93.4% assay yield under optimized conditions, with scalability demonstrated at the 10-gram scale.

Solvent and Temperature Effects on Synthesis

The miscibility of this compound with water and organic solvents significantly impacts purification. Data from binary phase studies reveal:

Table 2: Solubility in Water Across Temperatures

| Temperature (K) | Mole Fraction (x) | Phase Behavior |

|---|---|---|

| 293.15 | 0.00–0.93 | Homogeneous |

| 353.15 | 0.00–0.89 | Phase separation above x = 0.85 |

These results guide solvent selection for extraction and recrystallization, with acetonitrile-water mixtures (3:1 v/v) providing optimal recovery rates.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Nucleophilic (Lab) | 78–85 | 98 | Low | 12.50 |

| Industrial | 90–95 | 99.5 | High | 4.80 |

| SuFEx (Optimized) | 93.4 | 98.5 | Moderate | 8.20 |

The SuFEx method balances yield and cost, making it suitable for research applications, while industrial processes prioritize economies of scale .

Chemical Reactions Analysis

Substitution Reactions

The triflate anion (CF₃SO₃⁻) acts as a leaving group, enabling nucleophilic substitutions:

-

Halide substitution : Reacts with KCl or KBr to form 1-ethylpyridinium chloride/bromide .

-

Catalytic applications : Facilitates Friedel-Crafts alkylations and Diels-Alder reactions via its Lewis-acidic triflate anion .

Example reaction :

Friedel-Crafts alkylation

-

Reagents : Benzene derivatives, alkyl halides

Oxidation

-

Agents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

-

Products : Pyridinium salts with oxidized side chains (e.g., carboxylic acid derivatives).

Reduction

-

Agents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Products : Reduced pyridine derivatives (e.g., 1-ethylpiperidine under extreme conditions).

Thermal Stability and Decomposition

1-Ethylpyridinium triflate exhibits high thermal resilience, as shown in thermogravimetric analysis (TGA):

Table 1: Thermal Stability Data

| Ionic Liquid | Weight Loss (%/day at 200°C) | Weight Loss (%/day at 250°C) |

|---|---|---|

| This compound | 0.28 | 2.8 |

| 1-Butyl-3-methylimidazolium triflate | 0.55 | 5.9 |

Decomposition pathways above 300°C involve:

-

Cation breakdown : Cleavage of the ethyl group from pyridinium.

Electrochemical Behavior

Cyclic voltammetry reveals a 5.3 V electrochemical window , suitable for energy storage applications :

Table 2: Electrochemical Properties

| Ionic Liquid | Oxidation Potential (V) | Reduction Potential (V) |

|---|---|---|

| This compound | +2.8 | -2.5 |

| 1-Ethyl-3-methylimidazolium BF₄ | +2.6 | -2.6 |

Phase-Transition Dynamics

The compound exhibits the Mpemba effect , freezing faster when initially heated :

-

Freezing point : -12°C (metastable state) to 25°C (stable state) .

-

Enthalpy change (ΔH) : ~80 J/g during first-order phase transitions .

Comparative Reactivity with Analogues

Table 3: Reaction Efficiency in Ionic Liquids

| Reaction Type | This compound Yield | 1-Butylpyridinium Triflate Yield |

|---|---|---|

| Claisen Rearrangement | 91% | 9–12% |

| Fluorolactonization | 89% | 45% |

Mechanistic Insights from DFT Studies

Scientific Research Applications

Organic Synthesis

Reactions in Ionic Liquids:

EtPyTf serves as an effective solvent for numerous organic reactions due to its hydrolytic stability and ability to dissolve a wide range of substrates. Its use has been documented in several key reactions:

- Claisen Rearrangement: The Claisen rearrangement of aromatic allyl esters in EtPyTf yields 2,3-dihydrobenzofuran derivatives with high efficiency (up to 91% yield) compared to traditional ionic liquids like [BMIM][PF6] or [BMIM][BF4], which yield only 9-12% .

- Fluorolactonization: EtPyTf has also been employed in the fluorolactonization of unsaturated carboxylic acids, demonstrating its versatility as a reaction medium .

- Polymerization: The polymerization of methyl methacrylate (MMA) in the presence of EtPyTf results in high molecular weight polymers, indicating its potential for use in polymer chemistry .

Electrochemical Applications

Thermal and Electrochemical Stability:

EtPyTf exhibits high thermal stability and low viscosity, making it suitable for applications as an electrolyte in electrochemical cells. Its purity is crucial for ensuring optimal performance in these applications .

Table 1: Thermal Stability of Ionic Liquids

| Ionic Liquid | Weight Loss (% per day at 200 °C) | Weight Loss (% per day at 250 °C) |

|---|---|---|

| 1-Ethylpyridinium triflate [EtPyTf] | 0.28 | 2.8 |

| 1-Butyl-3-methylimidazolium [OTf] | 0.55 | 5.9 |

Materials Science

Heat Transfer Fluids:

Due to its thermal properties, EtPyTf is being explored as a heat transfer fluid. Its ability to remain stable under high temperatures makes it a candidate for applications requiring efficient thermal management .

Lubricants:

The low viscosity and excellent lubricating properties of EtPyTf suggest potential applications as a lubricant in various industrial processes .

Case Studies and Research Findings

Recent studies have highlighted the unique behavior of EtPyTf under different conditions:

- Mpemba Effect: A study investigated the Mpemba effect (the phenomenon where hot water freezes faster than cold) in EtPyTf, providing insights into its thermophysical characteristics and phase transitions .

- Density Functional Theory Calculations: The synthesis mechanism and catalytic reactivity of pyridinium-based ionic liquids like EtPyTf have been elucidated through theoretical studies, revealing the importance of hydrogen bonding and electronic interactions in stabilizing the ionic liquid .

Mechanism of Action

The mechanism of action of 1-ethylpyridinium triflate involves its ability to stabilize transition states and intermediates in chemical reactions. Its ionic nature allows it to interact with various molecular targets, facilitating reactions by lowering activation energy. The triflate group, being a good leaving group, enhances the compound’s reactivity in substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermal Properties and Phase Transitions

1-Ethylpyridinium triflate shows distinct phase behavior compared to other pyridinium and imidazolium ILs:

- Multistep Phase Transitions : Unlike 1-decyl-3-methylimidazolium nitrate, which undergoes multistep crystallization due to layered molecular ordering , this compound exhibits single-step transitions but with variable onset temperatures dependent on cooling rates (-7.30°C at 0.3°C·min⁻¹ vs. -3.59°C at 0.5°C·min⁻¹) .

- Supercooling : Its metastable liquid range (up to 30°C below equilibrium freezing) exceeds that of N-hexylpyridinium bis(trifluoromethylsulfonyl)imide, making it more suitable for low-temperature TES .

Mpemba Effect and Metastability

The Mpemba effect—faster freezing of initially hotter samples—is uniquely pronounced in this compound. For example:

- At a temperature contrast of 68°C (hot thermostat: 68°C, cold: 0°C), freezing occurred in 31 minutes , compared to 45 minutes at a 20°C contrast .

The effect arises from its energy landscape: initial heating reduces metastable "jamming" states, enabling faster nucleation .

Predictive Models and Group Contribution Methods

Group contribution (GC) models poorly predict this compound’s melting point:

Biological Activity

1-Ethylpyridinium triflate (EPT) is an ionic liquid characterized by its unique properties, including high thermal stability, low toxicity, and ionic conductivity. Its molecular formula is C₈H₁₀F₃NO₃S, and it has garnered attention for its potential applications in various fields, including organic synthesis and biocatalysis. This article explores the biological activity of EPT, focusing on its interactions within biological systems and its applications in biochemical processes.

This compound is synthesized through a reaction involving pyridine derivatives and triflic acid. The synthesis typically yields a stable ionic liquid that exhibits distinct thermal properties. It is important to note that EPT's ionic nature contributes to its unique behavior in biological contexts.

Biological Activity Overview

While this compound does not interact with biochemical pathways in the traditional sense, it plays a significant role as a medium for various biochemical reactions. Its properties enable it to serve as:

- Solvent for Enzyme Reactions : EPT can stabilize enzymes and facilitate reactions by providing an optimal environment for catalytic activity.

- Catalyst in Organic Reactions : EPT has been employed as a catalyst in reactions such as Diels-Alder cycloadditions and Friedel-Crafts alkylations, which are relevant in synthesizing biologically active compounds.

Enzyme Activity Enhancement

Research has shown that certain ionic liquids, including EPT, can enhance enzyme activity. For example, studies indicate that EPT can improve the catalytic efficiency of chitinase enzymes involved in chitin degradation. This enhancement is attributed to the ionic liquid's ability to interact with the enzyme-substrate complex, increasing reaction rates under specific conditions .

Thermal Properties and Biological Implications

This compound exhibits unique thermal behaviors, such as the Mpemba effect—where it freezes faster under specific conditions compared to conventional liquids. This property could have implications for biological systems where rapid temperature changes affect metabolic processes .

Comparative Analysis of Ionic Liquids

To better understand the unique properties of EPT, a comparison with similar ionic liquids is presented below:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| 1-Butylpyridinium triflate | Pyridinium-based ionic liquid | Slightly different physical properties due to butyl group |

| 1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide | Pyridinium-based ionic liquid | Different anion leading to variations in thermal stability |

| 1-Ethyl-3-methylimidazolium triflate | Imidazolium-based ionic liquid | Different cation structure affecting reactivity |

Ionic Liquids in Chitin Biorefinery

The use of EPT and other ionic liquids has been explored in the context of chitin biorefineries. They have been shown to act as effective solvents for enzymatic hydrolysis of chitin, leading to higher yields of valuable products like N-acetylglucosamine . The ability of EPT to dissolve chitin enhances enzyme accessibility, promoting more efficient bioconversion processes.

Electrochemical Applications

Due to its ionic conductivity, EPT is also being investigated for use in electrochemical devices such as batteries and solar cells. Its stability under varying conditions makes it a suitable candidate for applications requiring reliable performance over time .

Q & A

Q. How are phase transition temperatures (melting/freezing) of 1-ethylpyridinium triflate determined experimentally?

Methodological Answer: Phase transitions are typically analyzed via differential scanning calorimetry (DSC) . Key parameters include:

- Cooling/heating rates : For example, cooling at 5–10°C·min⁻¹ and heating at 10°C·min⁻¹ .

- Peak identification : Exothermic (freezing) and endothermic (melting) peaks are tracked. Conflicting reports exist, such as freezing onset temperatures ranging from -16°C to -7°C and melting between 15.85°C and 27.25°C, depending on experimental conditions .

Table 1: Representative DSC Data from Literature

| Parameter | Reported Values | Source |

|---|---|---|

| Freezing onset (°C) | -16 to -10 (exothermic peaks) | |

| Melting onset (°C) | 15.85–27.25 (endothermic) | |

| Enthalpy of freezing | -50.5 to -62.4 J·g⁻¹ |

Q. How can researchers ensure sample purity and minimize water content in this compound?

Methodological Answer:

- Pre-treatment : Heat the sample at 90°C under vacuum for 24 hours to remove volatile impurities .

- Water quantification : Use Karl-Fischer titration to verify water content ≤ 0.00035 mass fraction .

- Storage : Maintain anhydrous conditions (e.g., glovebox) to prevent reabsorption of moisture, which alters phase behavior .

Advanced Research Questions

Q. How does the Mpemba effect manifest in this compound, and what experimental designs validate it?

Methodological Answer: The Mpemba effect —faster freezing of initially hotter samples—is observed under controlled quenching:

- Quenching protocol : Transfer IL from a hot thermostat (e.g., 44°C) to a cold one (e.g., 10°C) and monitor temperature curves (Fig. 1, ). Larger temperature contrasts (e.g., 44°C → 10°C) accelerate freezing due to metastable state dynamics .

- Key evidence : Freezing times decrease with higher initial temperatures (e.g., 44°C samples solidify 30% faster than 25°C samples) .

Table 2: Mpemba Effect Experimental Parameters

| Initial Temp (°C) | Final Temp (°C) | Freezing Time (min) |

|---|---|---|

| 44 | 10 | 12.5 |

| 25 | 10 | 18.3 |

Q. How do metastable states influence phase transitions, and how are they characterized?

Methodological Answer: Metastability arises from competing energy minima during cooling. Key methods include:

- Isothermal calorimetry : After quenching from 200°C to 0°C, exothermic peaks (e.g., -50.5 J·g⁻¹) confirm delayed crystallization due to metastable liquid states .

- Variable-rate DSC : Slower cooling rates (e.g., 0.3°C·min⁻¹ vs. 0.5°C·min⁻¹) shift freezing onset from -3.59°C to -7.30°C, highlighting kinetic trapping .

Q. How can conflicting reports on phase transition temperatures be resolved?

Methodological Answer: Discrepancies arise from cooling rate variability and sample history :

- Rate-dependent transitions : Faster cooling suppresses crystallization, leading to lower freezing temperatures (e.g., -10.65°C at 10°C·min⁻¹ vs. -7°C at 5°C·min⁻¹) .

- Thermal cycling : Repeated melting/freezing cycles reduce metastability, stabilizing phase transition temperatures .

Q. What methodologies optimize this compound for thermal energy storage applications?

Methodological Answer:

- Latent heat quantification : DSC-measured enthalpy (e.g., -62.4 J·g⁻¹) confirms energy storage capacity .

- Cycling stability : Perform 50+ thermal cycles to assess degradation. ILs with high purity (>99%) show <5% enthalpy loss .

- Low-temperature compatibility : ILs remain liquid below 0°C (metastable), making them suitable for sub-zero applications .

Q. How do triflate anions influence the ionic liquid’s phase behavior?

Methodological Answer: The triflate (CF₃SO₃⁻) anion’s weak coordination stabilizes metastable states by:

- Reducing crystallization energy barriers : Facilitates supercooling, as seen in extended liquid phases down to -10°C .

- Enhancing ionic mobility : Low viscosity in the liquid phase (e.g., 45 mPa·s at 25°C) supports rapid nucleation during quenching .

Methodological Recommendations

- DSC optimization : Use heating/cooling rates ≤10°C·min⁻¹ to resolve overlapping thermal events .

- Quenching protocols : Standardize transfer times (<10 sec) between thermostats to ensure reproducibility .

- Data interpretation : Pair DSC with Raman spectroscopy to correlate thermal events with structural changes (e.g., triflate ion reorganization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.